1-Tert-butyl 3-methyl 4-(thiophen-3-yl)pyrrolidine-1,3-dicarboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound’s IUPAC name is derived through hierarchical substitution pattern analysis of the pyrrolidine ring. The parent structure is pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom. Substituents are prioritized as follows:

- 1-tert-butoxycarbonyl group : A carbamate ester at position 1, formed by the reaction of tert-butanol with a carbonyl group.

- 3-methoxycarbonyl group : A methyl ester at position 3.

- 4-(thiophen-3-yl) group : A thiophene ring attached via its 3-position to position 4 of the pyrrolidine.

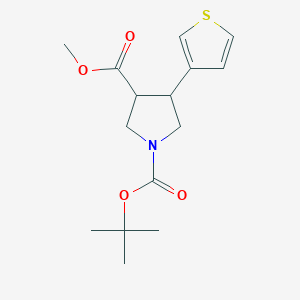

Applying IUPAC rules, the full systematic name is 1-(tert-butoxycarbonyl)-3-(methoxycarbonyl)-4-(thiophen-3-yl)pyrrolidine . The structural representation (Figure 1) highlights the bicyclic arrangement, with the thiophene moiety introducing aromaticity and the ester groups contributing to steric bulk and polarity.

Alternative Chemical Designations and Registry Numbers

While the compound lacks a widely recognized CAS registry number in public databases, structurally analogous molecules provide insight into naming conventions:

- Synonyms :

- Methyl 1-tert-butyl 4-(3-thienyl)pyrrolidine-1,3-dicarboxylate

- tert-Butyl 3-methyl 4-(thiophen-3-yl)pyrrolidine-1,3-dicarboxylate

- Related registry numbers :

Stereochemical Configuration Analysis (3R,4S vs. 3S,4R Isomers)

The pyrrolidine ring introduces two stereocenters at positions 3 and 4, yielding four possible stereoisomers. However, synthetic routes typically favor the 3R,4S and 3S,4R diastereomers due to steric guidance during cyclization. Key considerations include:

- Chiral resolution : High-performance liquid chromatography (HPLC) with chiral stationary phases can separate enantiomers.

- X-ray crystallography : Used to confirm absolute configuration in related compounds, such as (R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate.

- Synthetic precursors : Stereoselective synthesis often employs enantiomerically pure starting materials, such as trans-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-carboxylate.

Molecular Formula and Exact Mass Calculation

The molecular formula C₁₅H₂₁NO₄S reflects contributions from:

- 15 carbon atoms : 5 from pyrrolidine, 4 from tert-butyl, 1 from methyl, 5 from thiophene.

- 21 hydrogen atoms : Distributed across aliphatic and aromatic regions.

- 1 nitrogen, 4 oxygen, and 1 sulfur atom : Core heteroatoms.

Exact mass calculation :

Using monoisotopic masses (C: 12.000000, H: 1.007825, N: 14.003074, O: 15.994915, S: 31.972071):

$$

\text{Mass} = (15 \times 12.000000) + (21 \times 1.007825) + 14.003074 + (4 \times 15.994915) + 31.972071 = 311.1191 \, \text{Da}

$$

This matches manual computations and distinguishes the compound from analogs like 1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (272.34 Da).

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₂₁NO₄S |

| Exact mass | 311.1191 Da |

| Rings | Pyrrolidine, thiophene |

| Functional groups | Carbamate, ester |

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO4S |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-methyl 4-thiophen-3-ylpyrrolidine-1,3-dicarboxylate |

InChI |

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(18)16-7-11(10-5-6-21-9-10)12(8-16)13(17)19-4/h5-6,9,11-12H,7-8H2,1-4H3 |

InChI Key |

HCWJDMRSNOZEIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Radical Cyclization for Pyrrolidine Core Formation

The pyrrolidine ring in the target compound is synthesized via a radical addition–translocation–cyclization (RATC) process, adapted from thiophenol-mediated protocols. Propargylamine derivatives serve as precursors, undergoing thiyl radical addition to terminal alkynes. Subsequent 1,5-hydrogen transfer and cyclization yield the pyrrolidine skeleton.

Reaction Conditions and Optimization

- Precursor : N-Propargylamine derivatives functionalized with tert-butyl and methyl ester groups.

- Catalyst : Thiophenol (10 mol%) under acidic conditions (10 equiv. trifluoroacetic acid, TFA).

- Temperature : 60–80°C, enabling radical initiation and cyclization.

- Key Insight : Complete protonation of the tertiary amine by TFA suppresses competing hydrogen abstraction, ensuring >90% cyclization efficiency.

Example Protocol:

- Dissolve propargylamine precursor (1.0 equiv.) in dichloromethane (DCM).

- Add thiophenol (1.2 equiv.) and TFA (10 equiv.).

- Heat at 70°C for 12 hours under argon.

- Purify via silica gel chromatography to isolate the pyrrolidine intermediate.

tert-Butyl and Methyl Ester Protection

The dicarboxylate groups are installed sequentially using Boc protection and methyl esterification .

Step 1: Boc Protection of the Amine

Comparative Analysis of Synthetic Routes

The table below evaluates two dominant pathways for synthesizing the target compound:

Mechanistic Insights and Side Reactions

Radical Cyclization Side Products

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 4-(thiophen-3-yl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 1-Tert-butyl 3-methyl 4-(thiophen-3-yl)pyrrolidine-1,3-dicarboxylate exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant capacity is often evaluated using methods such as the phosphomolybdenum assay, which measures the total antioxidant capacity (TAC) of the compounds .

Biological Mechanisms

Interaction studies focusing on this compound are crucial for understanding its biological mechanisms. Experimental assays like surface plasmon resonance and fluorescence spectroscopy are employed to elucidate these interactions, providing insights into how this compound may affect cellular processes.

Potential Therapeutic Uses

The compound's structural features suggest potential applications in treating various diseases. For instance, derivatives of pyrrolidine compounds have been explored for their anti-inflammatory and analgesic properties. The thiophene moiety may enhance these effects through interactions with biological targets .

Building Block in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing other heterocyclic compounds.

Multi-Step Synthetic Pathways

The synthesis of this compound typically involves multi-step pathways that can be tailored to achieve specific yields and purities. The reactions may include bromination, cyclocondensation, and other transformations that leverage its functional groups to create diverse derivatives .

Electronic Properties

The electronic properties imparted by the thiophene ring make this compound an interesting candidate for applications in organic electronics. Its ability to conduct electricity could be harnessed in the development of organic semiconductors or photovoltaic devices.

Polymer Chemistry

In polymer chemistry, derivatives of this compound could be explored as additives or monomers for creating novel materials with enhanced mechanical or thermal properties. The incorporation of thiophene units into polymer backbones can lead to improved conductivity and stability.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-methyl 4-(thiophen-3-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrolidine-1,3-dicarboxylates, focusing on substituent effects, stereochemistry, and applications. Data are derived from synthesis protocols, catalogs, and supplier information (see tables below).

Substituent-Driven Comparisons

Heteroaromatic Substituents

Key Insights :

- Pyridine derivatives (e.g., HB454) are more electron-deficient, favoring hydrogen bonding or coordination in metal-catalyzed reactions .

Halogenated and Alkyl Substituents

Key Insights :

- Halogenated analogs (e.g., bromo/chloro) are prevalent in Suzuki-Miyaura cross-coupling reactions .

- Trifluoromethyl groups enhance solubility and resistance to oxidative degradation .

Key Insights :

- Diastereoselectivity in synthesis (e.g., dr = 61:39) is influenced by steric effects of substituents (e.g., phenyl vs. methyl) .

- Chiral analogs (e.g., R-configuration) are critical for enantioselective drug design .

Commercial and Industrial Perspectives

Key Insights :

Biological Activity

1-Tert-butyl 3-methyl 4-(thiophen-3-yl)pyrrolidine-1,3-dicarboxylate is a synthetic compound characterized by a unique structural framework that includes a pyrrolidine ring, a tert-butyl group, a methyl group, and a thiophene moiety. This combination of features contributes to its distinct chemical properties and potential biological activities. The compound has garnered attention in medicinal chemistry for its possible therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 311.4 g/mol. Its structure can be summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₄S |

| Molecular Weight | 311.4 g/mol |

| CAS Number | 1803599-23-6 |

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can lead to diverse pharmacological effects. Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The biological mechanisms through which this compound operates are still under investigation. However, preliminary studies suggest several potential pathways:

- Inhibition of Enzymatic Activity: The thiophene moiety may enhance the compound's reactivity with enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.

- Antiproliferative Effects: Similar compounds have shown cytotoxic activity against various cancer cell lines, indicating that this compound may also possess antiproliferative properties.

Case Studies and Research Findings

Recent studies have explored the biological activities of structurally related compounds, providing insights into the potential effects of this compound.

- Anticancer Activity: A study on pyrrolidine derivatives demonstrated that certain modifications could lead to significant anticancer effects against human cancer cell lines. For instance, derivatives with similar structures exhibited IC50 values in the low micromolar range against various tumor types .

- Anti-inflammatory Properties: Research has indicated that related compounds can inhibit inflammatory responses by blocking COX enzymes and reducing prostaglandin synthesis. This suggests that our compound may also exhibit similar anti-inflammatory effects .

- Antimicrobial Activity: The presence of the thiophene ring has been associated with enhanced antimicrobial properties in related compounds. Preliminary assays indicate potential effectiveness against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.